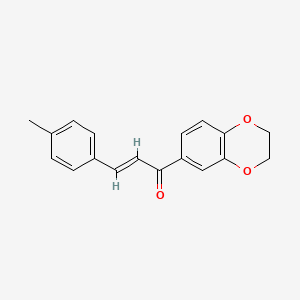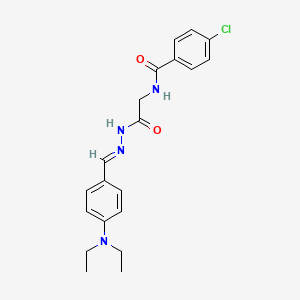![molecular formula C34H30N8O2 B11547388 2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B11547388.png)
2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide” is a complex organic molecule that features multiple functional groups, including cyano, hydroxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the pyrido[1,2-a][1,3]benzimidazole core through cyclization reactions.
- Introduction of the cyano and hydroxy groups via nucleophilic substitution or addition reactions.
- Formation of the imino and methylidene groups through condensation reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The cyano groups can be reduced to amines.
Substitution: The imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
This compound may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl chloride
- 2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl bromide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable molecule for targeted applications in various fields.
Properties
Molecular Formula |
C34H30N8O2 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2-[6-[(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)methylideneamino]hexyliminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C34H30N8O2/c1-21-23(17-35)31-39-27-11-5-7-13-29(27)41(31)33(43)25(21)19-37-15-9-3-4-10-16-38-20-26-22(2)24(18-36)32-40-28-12-6-8-14-30(28)42(32)34(26)44/h5-8,11-14,19-20,39-40H,3-4,9-10,15-16H2,1-2H3 |
InChI Key |
MSSGHHLROYLFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=NCCCCCCN=CC4=C(C(=C5NC6=CC=CC=C6N5C4=O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547309.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547312.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547348.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11547357.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11547370.png)

![(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11547378.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11547380.png)
